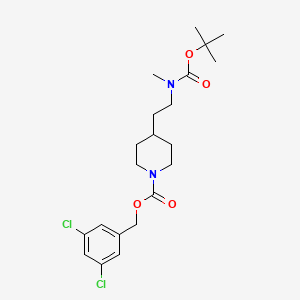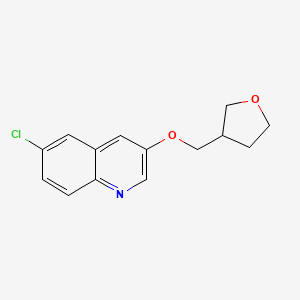
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 6th position and an oxolan-3-ylmethoxy group at the 3rd position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(oxolan-3-ylmethoxy)quinoline can be achieved through several synthetic routes. One common method involves the condensation of 6-chloroquinoline-3-carbaldehyde with oxolan-3-ylmethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria, tuberculosis, and cancer.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(oxolan-3-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria.
Pathways Involved: The inhibition of DNA gyrase and topoisomerase IV results in the stabilization of the enzyme-DNA complex, leading to DNA cleavage and cell death.
Comparaison Avec Des Composés Similaires
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Chloroquine, quinine, ciprofloxacin, and camptothecin are some well-known quinoline derivatives with diverse biological activities.
Uniqueness: The presence of the oxolan-3-ylmethoxy group at the 3rd position and the chlorine atom at the 6th position imparts unique chemical and biological properties to this compound.
Propriétés
Formule moléculaire |
C14H14ClNO2 |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
6-chloro-3-(oxolan-3-ylmethoxy)quinoline |
InChI |
InChI=1S/C14H14ClNO2/c15-12-1-2-14-11(5-12)6-13(7-16-14)18-9-10-3-4-17-8-10/h1-2,5-7,10H,3-4,8-9H2 |
Clé InChI |
DTJHEHIGEDAVJJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1COC2=CN=C3C=CC(=CC3=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
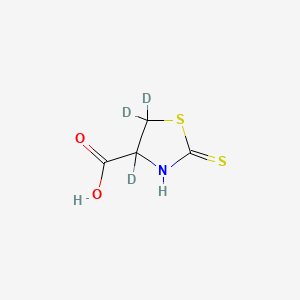
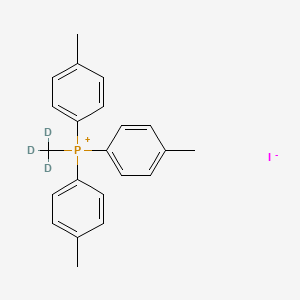
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)
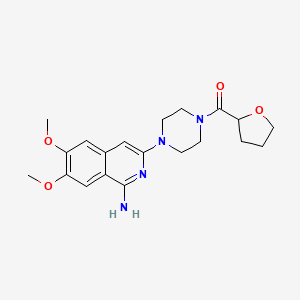
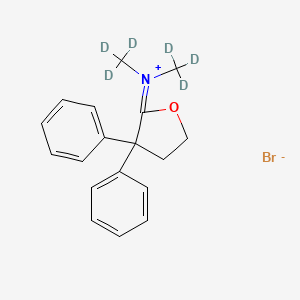
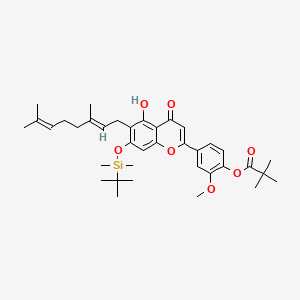
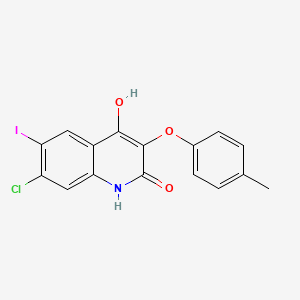
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)
